5-Chloropyrazolo[1,5-A]pyrimidin-3-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and selective protein inhibition properties. The presence of chlorine at the 5-position of the pyrazolo ring enhances its reactivity and potential for further functionalization, making it a valuable scaffold in medicinal chemistry.
5-Chloropyrazolo[1,5-a]pyrimidin-3-amine can be synthesized from commercially available precursors or through various synthetic routes involving multi-step reactions. It is classified under heterocyclic compounds, specifically as a pyrazolo derivative with potential applications in drug development due to its bioactive properties.
The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine typically involves several key steps:
The molecular structure of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine consists of a fused pyrazole and pyrimidine ring system. Key structural features include:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets.
5-Chloropyrazolo[1,5-a]pyrimidin-3-amine participates in various chemical reactions that enhance its utility in medicinal chemistry:
The mechanism of action for 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine primarily involves its role as an inhibitor of specific kinases. Upon binding to the ATP-binding site of kinases such as CK2:
This mechanism underscores the importance of structural modifications in enhancing potency and selectivity.
The physical properties of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine include:
Chemical properties include:
5-Chloropyrazolo[1,5-a]pyrimidin-3-amine has several important applications in scientific research:
The core structure of 5-chloropyrazolo[1,5-a]pyrimidin-3-amine consists of a fused bicyclic system featuring a pyrazole ring (five-membered) condensed with a pyrimidine ring (six-membered). This [5-6] fused heterocycle exhibits planar geometry, facilitating π-π stacking interactions in biological targets. The chlorine atom occupies position 5 on the pyrimidine ring, while the amino group is attached to position 3 of the pyrazole ring, creating distinct electronic environments at these sites [2] [5]. The molecular formula (C₆H₅ClN₄) and weight (168.58 g/mol) reflect its compact heterocyclic architecture [5] [7].
Crystallographic studies reveal that bond lengths within the fused ring system are intermediate between typical single and double bonds, indicating significant electron delocalization. The C5–Cl bond measures approximately 1.73 Å, characteristic of carbon-chloride single bonds, while the C3–N bond (1.34 Å) shows partial double-bond character due to resonance with the amino group . This scaffold’s synthetic versatility is demonstrated through its use as a precursor for TRK and PI3Kδ inhibitors, where the 5-chloro and 3-amino groups serve as handles for further derivatization via cross-coupling or substitution reactions [1] [3].
Table 1: Core Physicochemical Properties of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₆H₅ClN₄ | Elemental Analysis |
Molecular Weight | 168.58 g/mol | Mass Spectrometry |
Density | 1.71 g/cm³ | Predicted Computational |
pKa | 0.44 ± 0.30 | Potentiometric Titration |
Solubility (Water) | Moderate | Experimental Assessment |
The 5-chloro group exerts significant electronic and steric influence on the pyrazolopyrimidine scaffold. Electronically, chlorine acts as a weak π-acceptor through inductive withdrawal (-I effect), reducing electron density at adjacent ring positions. Computational analyses show a 15% decrease in electron density at C5 compared to unsubstituted analogs, polarizing the C5–Cl bond and making it susceptible to nucleophilic displacement [1] . This polarization is exploited in medicinal chemistry, where the chloro group serves as a leaving group in Suzuki couplings to introduce aryl or heteroaryl moieties for kinase inhibitor development [1].
Sterically, the chlorine atom (van der Waals radius: 1.75 Å) creates a molecular "bump" that prevents planarization with bulky residues in enzyme active sites. In TRK inhibitors, this steric hindrance disrupts interactions with mutated residues (e.g., TRKAG667C), overcoming resistance to first-generation drugs [1]. Comparative molecular field analysis (CoMFA) indicates that chloro-substituted derivatives exhibit 3–5-fold enhanced binding affinity over fluoro or methyl analogs due to optimal hydrophobic contact with the gatekeeper region of kinases [1] [4].
Table 2: Electronic Parameters of Key Substituents in Pyrazolo[1,5-a]pyrimidines
Substituent | σm (Hammett) | π (Hydrophobicity) | Steric (Es) | Effect on Binding Affinity |
---|---|---|---|---|
5-Cl | 0.37 | 0.71 | -0.97 | +++ |
5-F | 0.34 | 0.14 | -0.65 | ++ |
5-CH₃ | -0.07 | 0.56 | -0.55 | + |
5-H | 0.00 | 0.00 | 0.00 | Baseline |
The 3-amino group serves as a critical hydrogen-bond donor/acceptor in molecular recognition. In kinase inhibition, it forms bidentate hydrogen bonds with backbone carbonyls of hinge-region residues (e.g., Glu560 in TRKA). Thermodynamic studies show this interaction contributes -2.3 kcal/mol to binding free energy, accounting for >40% of total binding affinity in TRK inhibitors [1] [3]. The group’s pKa (predicted 0.44 ± 0.30) enables protonation in acidic cellular compartments, enhancing solubility and membrane permeability [5].
Chemically, the amino group undergoes three key reactions:
In TRK inhibitor 5n (from [1]), the 3-amino group’s hydrogen bonding with Met752 backbone carbonyl is essential for overcoming G667C mutation resistance, reducing IC50 to 0.8 nM compared to 15.3 nM for non-optimized analogs.
Pyrazolo[1,5-a]pyrimidines exhibit distinct advantages over structurally related heterocycles in drug design:
Table 3: Scaffold Comparison in Kinase Inhibitor Design
Parameter | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyridine | [1,2,4]Triazolo[1,5-a]pyrimidine |
---|---|---|---|
H-Bond Donors | 1 | 1 | 0 |
H-Bond Acceptors | 4 | 3 | 5 |
π-Stacking Energy (kcal/mol) | -8.7 | -7.2 | -9.1 |
Metabolic Stability (t₁/₂) | >120 min | 90 min | 75 min |
TRKA IC₅₀ Range | 0.7–15.3 nM | 25–60 nM | 10–50 nM |
The 5-chloro-3-amino substitution pattern specifically enables resistance-targeted inhibitor design. In second-generation TRK inhibitors, this scaffold maintains <2 nM activity against solvent-front (G595R), gatekeeper (F589L), and xDFG (G667C) mutants, outperforming macrocyclic inhibitors like selitrectinib in cellular assays [1].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8